4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole
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Overview
Description
4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole is a complex organic compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo a series of reactions such as halogenation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of halogenated groups to simpler forms.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole include:
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for scientific research.
Properties
Molecular Formula |
C13H12BrClF2N2O |
---|---|
Molecular Weight |
365.60 g/mol |
IUPAC Name |
4-bromo-6-chloro-5-(difluoromethyl)-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H12BrClF2N2O/c14-12-7-6-18-19(10-3-1-2-4-20-10)9(7)5-8(15)11(12)13(16)17/h5-6,10,13H,1-4H2 |
InChI Key |
MRWPZKGQQWJKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)C(F)F)Cl |
Origin of Product |
United States |
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